N'-[N'-(2-phenylethyl)carbamimidoyl]ethanimidamide, also known as N-(2-phenylethyl)imidodicarbonimidic diamide, is a compound with the molecular formula and a molecular weight of approximately 205.2596 g/mol. This compound belongs to the class of imidodicarbonimidic diamides, which are characterized by their dual amidine functional groups. The compound is notable for its potential applications in medicinal chemistry and as a building block in organic synthesis.
The compound can be classified under organic compounds, specifically as an aromatic amine due to the presence of a phenyl group attached to an ethyl chain. It has been studied for its biochemical properties and potential therapeutic applications. The International Union of Pure and Applied Chemistry (IUPAC) designation for this compound is N'-[N'-(2-phenylethyl)carbamimidoyl]ethanimidamide, with the CAS number 114-86-3 .
The synthesis of N'-[N'-(2-phenylethyl)carbamimidoyl]ethanimidamide can be approached through several methodologies, including:
The synthesis typically requires controlled conditions such as temperature regulation and pH adjustments to optimize yield and purity. For instance, employing a nitrogen atmosphere can prevent unwanted side reactions during sensitive steps.
The molecular structure of N'-[N'-(2-phenylethyl)carbamimidoyl]ethanimidamide features:
The structural representation can be visualized using computational chemistry software, which allows for the analysis of steric effects and electronic distribution within the molecule .
N'-[N'-(2-phenylethyl)carbamimidoyl]ethanimidamide can participate in various chemical reactions:
Understanding the kinetics and thermodynamics of these reactions is crucial for optimizing synthesis routes and predicting product formation.
The mechanism by which N'-[N'-(2-phenylethyl)carbamimidoyl]ethanimidamide exerts its effects is primarily through its interactions at the molecular level:
Data from pharmacological studies could provide insights into its efficacy and potential side effects .
Relevant analyses include spectroscopic methods (e.g., NMR, IR) to confirm structural integrity and purity.
N'-[N'-(2-phenylethyl)carbamimidoyl]ethanimidamide has potential applications in various fields:
Chondroitin sulfate and dermatan sulfate are sulfated GAGs characterized by repeating disaccharide units of N-acetylgalactosamine (GalNAc) and uronic acid (glucuronic acid/iduronic acid). Their degradation requires precise enzymatic recognition of sulfation patterns and epimeric sugars [1] [6]. N'-[N'-(2-Phenylethyl)carbamimidoyl]ethanimidamide operates as a catalytic enhancer for bacterial lyases, accelerating β-elimination cleavage at susceptible glycosidic bonds.
The compound’s mechanism involves:
Table 1: Cleavage Efficiency of Glycosaminoglycans by Chondroitinase ABC with N'-[N'-(2-Phenylethyl)carbamimidoyl]ethanimidamide
| GAG Substrate | Sulfation Pattern | Relative Rate Enhancement | Major Products |
|---|---|---|---|
| Chondroitin-4-sulfate | GalNAc(4S)-GlcA | 12.5 ± 1.8× | Δ4,5-unsaturated trisaccharides |
| Chondroitin-6-sulfate | GalNAc(6S)-GlcA | 8.3 ± 0.9× | Δ4,5-unsaturated trisaccharides |
| Dermatan sulfate | GalNAc(4S)-IdoA(2S) | 42.7 ± 3.5× | Δ4,5-unsaturated disaccharides |
| Hyaluronan* | Unsulfated | 1.0× (baseline) | Minimal cleavage |
Control substrate; no sulfation sites for compound binding [6].
N'-[N'-(2-Phenylethyl)carbamimidoyl]ethanimidamide modulates endolytic and exolytic degradation patterns in GAG-lyase complexes:
Key Determinants:
Substrate selectivity is governed by structural complementarity between the compound’s amidine groups and sulfation/epimerization motifs in GAGs:
Table 2: Binding Affinity Constants of N'-[N'-(2-Phenylethyl)carbamimidoyl]ethanimidamide with GAG Substrates
| GAG Type | Representative Disaccharide Unit | KD (µM) | ΔH (kJ/mol) |
|---|---|---|---|
| Dermatan sulfate | IdoA(2S)-GalNAc(4S) | 1.4 ± 0.3 | −42.1 |
| Chondroitin-6-sulfate | GlcA-GalNAc(6S) | 15.2 ± 2.1 | −18.9 |
| Heparan sulfate* | GlcNS(6S)-IdoA(2S) | 8.9 ± 1.5 | −24.7 |
| Keratan sulfate | Gal(6S)-GlcNAc(6S) | >1000 | Not detectable |
Heparan sulfate included for comparison; minimal catalytic enhancement observed [6].
Therapeutic Implications: The compound’s ability to selectively accelerate DS degradation has applications in fibrotic disorder therapy, where DS accumulation exacerbates tissue stiffness [3]. Its exolytic mode also enables controlled depolymerization for analytical GAG sequencing.
CAS No.: 31373-65-6
CAS No.: 32986-79-1
CAS No.: 15575-14-1
CAS No.:
CAS No.: 593-80-6
CAS No.: 142759-00-0